

Chemical structure and stereochemistry of Isohopeaphenol

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Isohopeaphenol**

Introduction

Isohopeaphenol is a naturally occurring resveratrol tetramer, a class of polyphenolic compounds known for their complex structures and significant biological activities. As an oligostilbene, it is formed through the oxidative coupling of four resveratrol units. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Isohopeaphenol**, tailored for researchers, scientists, and professionals in drug development. The document details its structural elucidation, presents key quantitative data, outlines experimental methodologies, and visualizes relevant workflows and biological pathways.

Chemical Structure and Stereochemistry

Isohopeaphenol is a complex molecule with the molecular formula C₅₆H₄₂O₁₂.[1][2][3] It is a geometric isomer of hopeaphenol, another resveratrol tetramer. The core structure consists of two dihydrobenzofuran rings and two stilbene moieties linked together. The specific arrangement and connectivity of these units, along with the stereochemistry at its chiral centers, define its unique chemical identity.

Molecular Structure



The structure of (-)-**isohopeaphenol** was elucidated through extensive spectroscopic analysis. [1] It is a tetramer of 3,5,4'-trihydroxystilbene (resveratrol). The IUPAC name for one of its stereoisomers is (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[$8.6.1.0^2,^7.0^{14},^{17}$]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[$8.6.1.0^2,^7.0^{14},^{17}$]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol.[2]

Stereochemistry

The stereochemistry of **Isohopeaphenol** is crucial to its biological activity and is a key feature distinguishing it from its isomers like hopeaphenol. The relative stereochemistry of (-)-**isohopeaphenol** has been determined using techniques such as Difference Nuclear Overhauser Effect (DIF-NOE) experiments.[1]

Key stereochemical relationships in (-)-isohopeaphenol are:

- trans between H-7a and H-8a
- cis between H-8a and H-7b
- cis between H-8a and H-8b[1]

These relationships were confirmed by the observation of NOEs between H-8a and H-8b (4.1%) and between H-7b and H-8b (3.7%), along with a coupling constant (J) of 10.3 Hz between H-7a and H-8a.[1] Unlike some related symmetrical compounds, **Isohopeaphenol** does not possess a symmetrical plane, which is reflected in its optical activity.[1] The absolute configuration of **isohopeaphenol**, however, remains to be definitively clarified in the cited literature.[1]

Quantitative Data

The following tables summarize the key quantitative data for **Isohopeaphenol**, derived from spectroscopic and physicochemical analyses.

Table 1: Physicochemical Properties of (-)-Isohopeaphenol



Property	Value	Reference
Molecular Formula	C56H42O12	[1]
Molecular Weight	906.9 g/mol	[2][3]
Exact Mass (HR-FABMS, [M+H]+)	907.2818 (requires: 907.2754)	[1]
Optical Rotation [α]D	-114.5° (c 0.44, MeOH)	[1]
Appearance	Pale brownish powder	[1]

Table 2: Spectroscopic Data for (-)-Isohopeaphenol

Spectroscopic Technique	Wavelength / Frequency	Details	Reference
UV (MeOH)	284 nm	ε 16800	[1]
229 nm	ε 66600	[1]	
210 nm	ε 98800	[1]	
IR (KBr)	3300 cm ⁻¹	br (O-H stretch)	[1]
1615 cm ⁻¹	(Aromatic C=C stretch)	[1]	
CD (MeOH) ΔE (nm)	-3.4	290 nm	[1]
+24	240 nm	[1]	
-62	213 nm	[1]	

Table 3: ¹H and ¹³C NMR Data for (-)-Isohopeaphenol (in Acetone-d₆)



Position	δС (ррт)	δΗ (ppm, mult., J in Hz)	
7a	93.6	5.48 (d, 10.3)	
8a	55.4	4.31 (dd, 10.3, 9.5)	
7b	87.1	5.09 (d, 9.5)	
8b	51.7	4.41 (d, 9.5)	
7c	93.6	5.48 (d, 10.3)	
8c	55.4	4.31 (dd, 10.3, 9.5)	
7d	87.1	5.09 (d, 9.5)	
8d	51.7	4.41 (d, 9.5)	
2a, 6a	129.1	6.81 (d, 8.5)	
3a, 5a	115.3	6.64 (d, 8.5)	
2b, 6b	130.3	6.89 (d, 8.5)	
3b, 5b	114.7	6.57 (d, 8.5)	
2c, 6c	129.1	6.81 (d, 8.5)	
3c, 5c	115.3	6.64 (d, 8.5)	
2d, 6d	130.3	6.89 (d, 8.5)	
3d, 5d	114.7	6.57 (d, 8.5)	
10a, 14a	106.3	6.13 (br s)	
12a	101.9	6.15 (t, 2.2)	
10b, 14b	106.6	6.09 (d, 2.0)	
12b	101.7	6.17 (t, 2.0)	
10c, 14c	106.3	6.13 (br s)	
12c	101.9	6.15 (t, 2.2)	
10d, 14d	106.6	6.09 (d, 2.0)	



12d	101.7	6.17 (t, 2.0)
(Data adapted from Oshima al., 1995)[1]	a et	

Experimental Protocols

The structural elucidation of **Isohopeaphenol** involves a multi-step process from isolation to spectroscopic analysis.

Isolation and Purification of (-)-Isohopeaphenol

The following protocol describes the isolation of (-)-**isohopeaphenol** from the cork of Vitis vinifera 'Kyohou'.[1]

- Extraction: The plant material, previously extracted with methanol, is further extracted with acetone.
- Solvent Partitioning: The resulting acetone extract is partitioned between hexane, chloroform, ethyl acetate, and water. The ethyl acetate soluble fraction, containing the oligostilbenes, is collected.
- Chromatography (Initial Separation): The ethyl acetate fraction is subjected to repeated medium-pressure column chromatography (MPCC) on silica gel to separate compounds based on polarity.
- High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC on a reversed-phase silica gel column. This step yields a mixture of (-)isohopeaphenol and (+)-hopeaphenol.
- Recycled HPLC: The final separation of (-)-isohopeaphenol from its isomer is accomplished by recycled HPLC on a reversed-phase silica gel column, yielding the pure compound.

Structural Elucidation Methods

The definitive structure of **Isohopeaphenol** is determined using a combination of spectroscopic techniques.

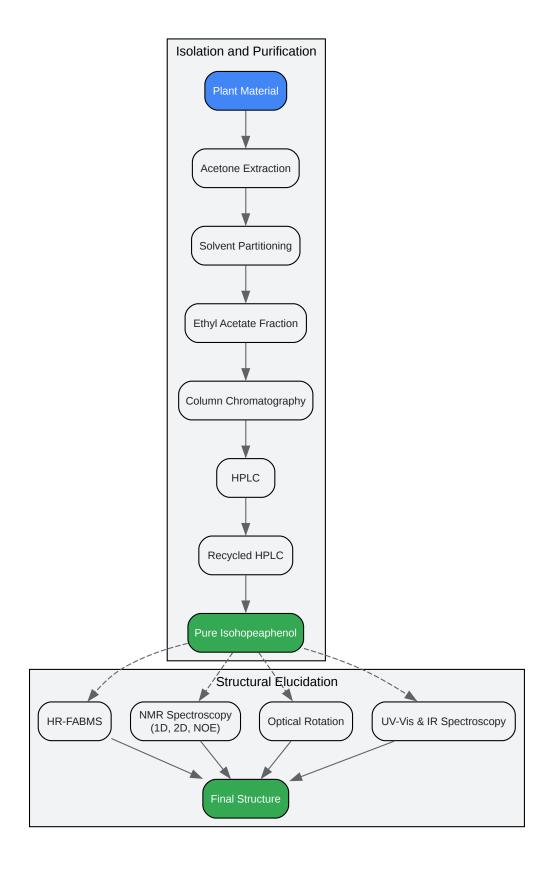


- Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₅₆H₄₂O₁₂.[1]
- NMR Spectroscopy:
 - ¹H and ¹³C NMR: Samples are dissolved in a deuterated solvent (e.g., acetone-d₆), and spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These spectra provide information on the chemical environment of all hydrogen and carbon atoms in the molecule.[1]
 - 2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are conducted to establish correlations between protons (COSY), between protons and directly attached carbons (HMQC), and between protons and carbons separated by two or three bonds (HMBC). This allows for the complete assignment of all signals and confirms the connectivity of the molecular backbone.
 - Difference NOE Spectroscopy: To determine the relative stereochemistry, Difference Nuclear Overhauser Effect experiments are performed. Irradiation of specific protons and observation of signal enhancements in nearby protons (through-space interaction) allows for the determination of their spatial proximity, confirming cis/trans relationships.[1]
- Optical Rotation: The specific rotation is measured using a digital polarimeter to determine the chiroptical properties of the molecule, distinguishing between enantiomers.[1]
- UV-Vis and IR Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions characteristic of the stilbene chromophores, while IR spectroscopy identifies key functional groups, such as the broad hydroxyl (-OH) and aromatic C=C stretching vibrations.[1]

Visualization of Workflows and Pathways Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural characterization of **Isohopeaphenol**.





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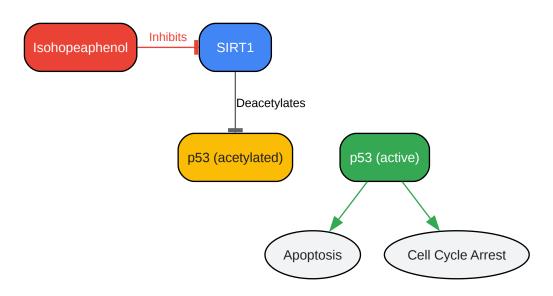
Caption: Workflow for Isohopeaphenol isolation and structural analysis.



Biological Activity and Signaling Pathway

Isohopeaphenol has demonstrated cytotoxic activity against human hepatocellular carcinoma cells.[4][5] One identified mechanism of action for **Isohopeaphenol** and its isomer, hopeaphenol, is the competitive inhibition of Sirtuin 1 (SIRT1).[4] SIRT1 is a histone deacetylase that plays a crucial role in regulating cellular processes, including cell growth, apoptosis, and metabolism. Its inhibition can suppress the growth of tumor cells.

The diagram below illustrates the inhibitory action of **Isohopeaphenol** on a simplified SIRT1-mediated signaling pathway.



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Caption: Inhibition of SIRT1 by Isohopeaphenol, promoting apoptosis.

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